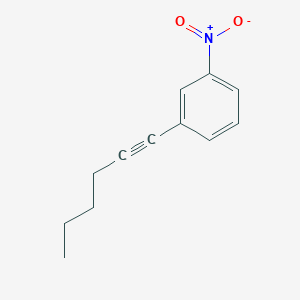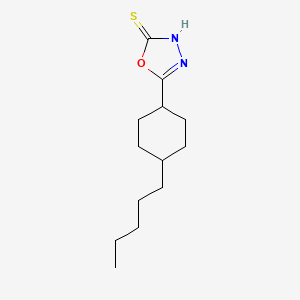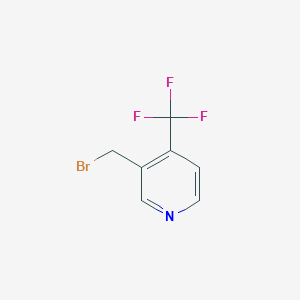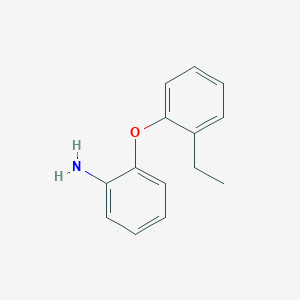
1-(Hex-1-yn-1-yl)-3-nitrobenzene
Overview
Description
“1-(Hex-1-yn-1-yl)-3-nitrobenzene” is a compound that contains a benzene ring, a nitro group, and a hex-1-yn-1-yl group. The benzene ring is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. The hex-1-yn-1-yl group is a six-carbon alkyne, indicating the presence of a triple bond .
Molecular Structure Analysis
The molecular structure of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would consist of a benzene ring substituted with a nitro group at one position and a hex-1-yn-1-yl group at another position. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The chemical reactions of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would depend on the reactivity of the nitro group and the hex-1-yn-1-yl group. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would depend on factors such as its molecular structure, the nature of its functional groups, and its purity. For example, the presence of the nitro group could potentially make the compound more polar .
Scientific Research Applications
Photophysics and Photochemistry of Nitrobenzene
Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry. CASPT2//CASSCF studies have elucidated the main decay paths post-UV absorption, explaining the lack of fluorescence and phosphorescence due to accessible conical intersections and intersystem crossing regions. These studies also proposed mechanisms for photoisomerization, crucial in nitrobenzene's photodegradation, highlighting its photophysical properties and potential applications in understanding and designing nitroaromatic compounds for various scientific purposes (Giussani & Worth, 2017).
Luminescent Sensing
Metal-organic frameworks (MOFs) incorporating nitrobenzene units have been developed for sensitive detection of environmental pollutants. For example, a zinc-based MOF showed high sensitivity in detecting Fe3+, Cr2O72−, and CrO42− in water, and nitrobenzene in ethanol. This MOF's luminescence properties make it a potential tool for environmental monitoring and safety applications, offering a multi-responsive luminescent sensor for detecting various hazardous substances (Tian-Yang Xu et al., 2020).
Environmental Remediation
Research into nitrobenzene degradation by halophilic bacteria like Bacillus licheniformis YX2 demonstrates potential for bioremediation of nitrobenzene-contaminated environments. This bacterium can degrade nitrobenzene effectively in various conditions, suggesting its utility in treating wastewaters with high salinity and variable pH, addressing the challenge of removing nitrobenzene from complex waste streams (Li et al., 2014).
Nonlinear Optical Applications
The study of 1-Iodo-3-Nitrobenzene (INB) for nonlinear optical applications showcases the potential of nitrobenzene derivatives in the field of materials science. Growth and characterization experiments indicate that INB exhibits promising nonlinear optical properties, suggesting its application in optical devices and technologies (S.Vijaya Kumar et al., 2016).
Molecular Interactions in Crystal Engineering
Hexakis(4-nitrophenyl)benzene's crystal structures reveal the role of N⋯O interactions of nitro groups in crystal engineering. Such interactions can help in the precise positioning of molecules, enabling the design of materials with desired properties for various scientific and industrial applications (E. Gagnon et al., 2007).
Mechanism of Action
Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for a chemical compound. In general, the reactivity of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would be influenced by the electron-withdrawing nitro group and the electron-donating hex-1-yn-1-yl group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-hex-1-ynyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWVWGYBGMGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hex-1-yn-1-yl)-3-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)


![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)




![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)
![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)
